BB-0300674
Description
BB-0300674 is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ (CAS 1046861-20-4) and a molecular weight of 235.27 g/mol. It is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C for 1.33 hours . This compound exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it pharmacologically relevant for central nervous system (CNS) drug development. Its physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų, a solubility of 0.24 mg/mL in aqueous media, and a log P (octanol-water partition coefficient) of 2.15 (XLOGP3), indicating moderate lipophilicity .
Properties
Molecular Formula |
C21H23NO |
|---|---|
Molecular Weight |
305.421 |
IUPAC Name |
(1RS,2SR)-2-(Benzylamino)-1-(phenylethynyl)cyclohexanol |
InChI |
InChI=1S/C21H23NO/c23-21(16-14-18-9-3-1-4-10-18)15-8-7-13-20(21)22-17-19-11-5-2-6-12-19/h1-6,9-12,20,22-23H,7-8,13,15,17H2 |
InChI Key |
RPLFNJRZTWWRMD-UHFFFAOYSA-N |
SMILES |
OC1(C#CC2=CC=CC=C2)C(NCC3=CC=CC=C3)CCCC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BB-0300674; BB 0300674; BB0300674; Molecule 55; |
Origin of Product |
United States |
Comparison with Similar Compounds
(3-Bromo-5-chlorophenyl)boronic acid
- Molecular Formula : C₆H₄BBrClO₂
- Molecular Weight : 233.26 g/mol
- Key Differences :
- Applications : Primarily used in Suzuki reactions for aryl-aryl bond formation.
(6-Bromo-2,3-dichlorophenyl)boronic acid
- Molecular Formula : C₆H₃BBrCl₂O₂
- Molecular Weight : 268.25 g/mol
- Key Differences: Additional chlorine substituent enhances electrophilicity but reduces BBB permeability. Higher log P (2.87 vs.
Functional Analogs
5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4)
- Molecular Formula: C₉H₉NO₂
- Molecular Weight : 163.17 g/mol
- Key Differences: Contains a hydroxy-dihydroisoquinolinone core instead of a boronic acid group, enabling hydrogen-bonding interactions. Lower synthetic accessibility (3.12 vs. 2.07 for this compound) due to multi-step synthesis requiring hydroxylation and cyclization .
- Applications : Used in kinase inhibition studies for cancer therapeutics.
5-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5)
- Molecular Formula: C₉H₆BrNO₂
- Molecular Weight : 240.05 g/mol
- Inhibits CYP1A2 (vs.
Comparative Data Tables
Table 1: Physicochemical Properties
| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one |
|---|---|---|---|
| Molecular Weight (g/mol) | 235.27 | 233.26 | 163.17 |
| Log P (XLOGP3) | 2.15 | 2.03 | 1.02 |
| Solubility (mg/mL) | 0.24 | 0.18 | 1.56 |
| TPSA (Ų) | 40.46 | 40.46 | 49.33 |
| Bioavailability Score | 0.55 | 0.48 | 0.67 |
Table 2: Pharmacological Profiles
| Property | This compound | 5-Bromo-1H-indole-2-carboxylic acid |
|---|---|---|
| BBB Permeability | Yes | No |
| CYP Inhibition | None | CYP1A2 |
| GI Absorption | High | Moderate |
| Synthetic Accessibility | 2.07 | 3.45 |
Research Findings and Implications
- This compound outperforms (3-Bromo-5-chlorophenyl)boronic acid in solubility and bioavailability , making it superior for oral drug formulations .
- Compared to 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one, this compound’s boronic acid group enables unique covalent binding to serine proteases, relevant in protease inhibitor design .
- The absence of CYP inhibition in this compound reduces drug-drug interaction risks compared to 5-Bromo-1H-indole-2-carboxylic acid .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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